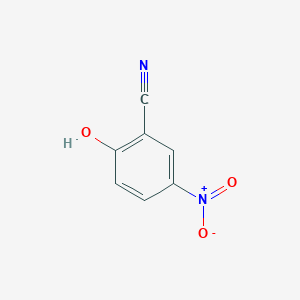

2-Hydroxy-5-nitrobenzonitrile

Description

The exact mass of the compound 2-Hydroxy-5-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNPFJBRPRBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455712 |

Source

|

| Record name | 2-hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-09-1 |

Source

|

| Record name | 2-Hydroxy-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39835-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Hydroxy-5-nitrobenzonitrile. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Core Chemical Properties

2-Hydroxy-5-nitrobenzonitrile is a nitroaromatic compound with the chemical formula C₇H₄N₂O₃. It is also known by other names such as 2-cyano-4-nitrophenol. This compound is a solid at room temperature and presents as a light yellow to light brown solid.

Physical and Chemical Data Summary

A summary of the key quantitative data for 2-Hydroxy-5-nitrobenzonitrile is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [1][2] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| Melting Point | 190-194 °C | [2] |

| Boiling Point | 345 °C at 760 mmHg | [2] |

| Flash Point | 162 °C | [2] |

| Appearance | Light yellow to light brown solid | [3] |

| pKa | 3.97 ± 0.22 (Predicted) | [3] |

| CAS Number | 39835-09-1 | [1][2] |

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following table summarizes the expected spectroscopic characteristics for 2-Hydroxy-5-nitrobenzonitrile based on its functional groups.

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm, hydroxyl proton signal. |

| ¹³C NMR | Aromatic carbons, nitrile carbon (~115-120 ppm), carbon bearing the hydroxyl group, and carbon bearing the nitro group. |

| FTIR (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~3000-3100 (aromatic C-H stretch), ~2220-2260 (C≡N stretch), ~1500-1550 and ~1300-1350 (NO₂ asymmetric and symmetric stretch).[4][5][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 2-Hydroxy-5-nitrobenzonitrile are not widely published. However, based on standard organic chemistry procedures for analogous compounds, a reliable synthetic and purification workflow can be proposed.[7][8]

Proposed Synthesis of 2-Hydroxy-5-nitrobenzonitrile

A plausible synthetic route involves the nitration of 2-hydroxybenzonitrile (B42573).

Materials:

-

2-Hydroxybenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-hydroxybenzonitrile in concentrated sulfuric acid at 0 °C with stirring.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.

-

Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Precipitation and Filtration: Allow the precipitate to form and then collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water until the filtrate is neutral.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification of 2-Hydroxy-5-nitrobenzonitrile

Purification of the crude product can be achieved through recrystallization.

Materials:

-

Crude 2-Hydroxy-5-nitrobenzonitrile

-

Ethanol

-

Deionized Water

-

Erlenmeyer flasks

-

Hotplate

-

Buchner funnel and filter paper

Methodology:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a desiccator or vacuum oven.

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of 2-Hydroxy-5-nitrobenzonitrile.

Biological Activity and Signaling Pathways

2-Hydroxy-5-nitrobenzonitrile has been identified as a potent inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[9][10] Inhibition of this enzyme is a common therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid.[9] The compound has also been noted for its potential immunomodulatory and antimicrobial activities. The antimicrobial mechanism of nitro-containing compounds often involves the enzymatic reduction of the nitro group within microbial cells to produce reactive nitrogen species that can damage cellular components.

Caption: General mechanism of xanthine oxidase inhibition by 2-Hydroxy-5-nitrobenzonitrile.

Safety Information

2-Hydroxy-5-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [sigmaaldrich.com]

- 3. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]

- 4. azooptics.com [azooptics.com]

- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 6. ejournal.upi.edu [ejournal.upi.edu]

- 7. benchchem.com [benchchem.com]

- 8. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | Benchchem [benchchem.com]

- 9. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile (CAS Number: 39835-09-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile, a niche yet significant chemical entity, has garnered attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling protocols, and detailed experimental methodologies for its key biological applications. Notably, this document elucidates its role as an inhibitor of bacterial pyochelin uptake, a modulator of the immune response, and an inhibitor of xanthine (B1682287) oxidase. While its direct interactions with major signaling pathways remain an area for future investigation, this guide lays the foundational knowledge for researchers and drug development professionals to explore its therapeutic potential.

Chemical and Physical Properties

2-Hydroxy-5-nitrobenzonitrile is a solid, light yellow to light brown compound with the molecular formula C₇H₄N₂O₃.[1][2] It is also known by other names such as 2-Cyano-4-nitrophenol and 4-Nitro-2-cyanophenol.[3][4][5] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Hydroxy-5-nitrobenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 39835-09-1 | [3][4] |

| Molecular Formula | C₇H₄N₂O₃ | [3][4] |

| Molecular Weight | 164.12 g/mol | [3][4] |

| Appearance | Light yellow to light brown solid | [1][2] |

| Melting Point | 190-194 °C | [2] |

| Boiling Point | 345 °C | [4] |

| Density | 1.49 g/cm³ | [4] |

| Flash Point | 197 °C | |

| pKa | 3.97 ± 0.22 (Predicted) | [4] |

| InChI Key | MPQNPFJBRPRBFF-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O | [3] |

Synthesis

While various methods for the synthesis of nitriles exist, a common approach for producing 2-Hydroxy-5-nitrobenzonitrile involves the nitration of a precursor such as 2-hydroxybenzonitrile. A generalized synthetic workflow is depicted below.

Safety and Handling

2-Hydroxy-5-nitrobenzonitrile is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[3][6] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a respirator, should be used when handling this compound.[7] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[7] In case of contact, affected areas should be washed thoroughly with soap and water.[7] For disposal, the compound should be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

Table 2: GHS Hazard Information for 2-Hydroxy-5-nitrobenzonitrile

| Hazard Statement | GHS Classification | Reference(s) |

| H302 | Harmful if swallowed | [3][4] |

| H312 | Harmful in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H332 | Harmful if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Biological Activities and Experimental Protocols

2-Hydroxy-5-nitrobenzonitrile has demonstrated several noteworthy biological activities, positioning it as a compound of interest for further research and drug development.

Inhibition of Pyochelin Uptake in Pseudomonas aeruginosa

Pyochelin is a siderophore produced by Pseudomonas aeruginosa to acquire iron, an essential nutrient for its growth and virulence.[8] 2-Hydroxy-5-nitrobenzonitrile has been shown to inhibit the uptake of the pyochelin-iron complex. This activity suggests its potential as an antimicrobial agent targeting this opportunistic pathogen.

This protocol is a generalized procedure and may require optimization.

-

Bacterial Strain and Culture Conditions: Use a Pseudomonas aeruginosa strain deficient in pyoverdine and pyochelin production (e.g., PAD07) to specifically assess pyochelin-mediated uptake.[9] Culture the bacteria in an iron-depleted minimal medium.

-

Preparation of Pyochelin-⁵⁵Fe Complex: Prepare a stock solution of pyochelin and chelate it with radioactive ⁵⁵FeCl₃.

-

Inhibition Assay:

-

Grow the bacterial cells to a specific optical density (e.g., OD₆₀₀ of 1.0).[9]

-

Incubate the bacterial suspension with varying concentrations of 2-Hydroxy-5-nitrobenzonitrile.

-

Initiate the uptake by adding the Pch-⁵⁵Fe complex (e.g., 100 nM).[9]

-

Incubate at 37°C for a defined period (e.g., 45 minutes).[9]

-

-

Measurement of Iron Uptake:

-

Stop the reaction by rapid filtration through a membrane filter to separate the cells from the medium.

-

Wash the filters to remove non-internalized Pch-⁵⁵Fe.

-

Measure the radioactivity retained by the cells using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of Pch-⁵⁵Fe uptake for each concentration of the test compound compared to a control without the inhibitor.

Immunomodulatory Activities

2-Hydroxy-5-nitrobenzonitrile has been reported to possess immunomodulatory activities, suggesting its potential in treating diseases with an inflammatory component, such as diabetes mellitus. The assessment of these activities typically involves in vitro assays using immune cells.

This is a general protocol and should be adapted based on the specific immune response being investigated.

-

Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, lymphocytes).

-

Cell Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin) or a pro-inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.

-

Treatment: Treat the stimulated cells with various concentrations of 2-Hydroxy-5-nitrobenzonitrile.

-

Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant. Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

-

Data Analysis: Determine the effect of the compound on cytokine production by comparing the levels in treated cells to those in untreated, stimulated cells.

Xanthine Oxidase Inhibition

2-Hydroxy-5-nitrobenzonitrile is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

This protocol is based on the spectrophotometric measurement of uric acid formation.

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Xanthine solution (substrate)

-

Xanthine oxidase solution

-

2-Hydroxy-5-nitrobenzonitrile (test inhibitor)

-

Allopurinol (positive control)

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add the test compound or positive control at various concentrations.

-

Add the xanthine oxidase solution and pre-incubate.

-

Initiate the reaction by adding the xanthine solution.

-

-

Measurement: Immediately measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Interactions

Currently, there is a lack of specific published data detailing the direct interaction of 2-Hydroxy-5-nitrobenzonitrile with key intracellular signaling pathways such as NF-κB, MAPK, or PI3K/Akt. The observed immunomodulatory effects suggest a potential influence on inflammatory signaling cascades. For instance, modulation of cytokine production is often linked to the NF-κB pathway, which is a central regulator of inflammatory gene expression. Future research should aim to elucidate the molecular mechanisms underlying the biological activities of this compound, including its potential effects on these critical signaling networks.

Conclusion

2-Hydroxy-5-nitrobenzonitrile is a multifaceted compound with demonstrated biological activities that warrant further investigation. Its ability to inhibit bacterial iron uptake, modulate immune responses, and inhibit a key enzyme in purine (B94841) metabolism highlights its potential as a lead compound in drug discovery. This technical guide provides a solid foundation of its properties, synthesis, and bioassay methodologies to facilitate future research into its therapeutic applications and to unravel its molecular mechanisms of action, particularly its interactions with cellular signaling pathways.

References

- 1. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [sigmaaldrich.com]

- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Pyochelin Potentiates the Inhibitory Activity of Gallium on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Cytokine Production by the Dydrogesterone Metabolite Dihydrodydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitrobenzonitrile from p-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 2-hydroxy-5-nitrobenzonitrile, a valuable chemical intermediate, starting from p-nitrophenol. The synthesis is a multi-step process involving the initial ortho-formylation of p-nitrophenol to yield 2-hydroxy-5-nitrobenzaldehyde (B32719), which is subsequently converted to the target nitrile. This document details the experimental protocols for each key transformation, presents quantitative data from analogous reactions, and visualizes the chemical pathways and workflows.

Synthetic Strategy Overview

The direct conversion of p-nitrophenol to 2-hydroxy-5-nitrobenzonitrile is not a standard or single-step transformation. A logical and effective synthetic route involves two primary stages:

-

Ortho-Formylation of p-Nitrophenol: The introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of p-nitrophenol is the crucial first step. While classic methods like the Reimer-Tiemann and Duff reactions exist for phenol (B47542) formylation, they often suffer from low yields and lack of regioselectivity, especially with deactivated substrates like p-nitrophenol.[1][2][3] A more modern and highly regioselective method employing magnesium chloride, triethylamine (B128534), and paraformaldehyde is recommended for this transformation.[4][5] This method has been shown to be effective for phenols bearing electron-withdrawing groups.[5]

-

Conversion of Aldehyde to Nitrile: The resulting 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde) is then converted into the target 2-hydroxy-5-nitrobenzonitrile. This is typically achieved through a two-step, one-pot process involving the formation of an aldoxime with hydroxylamine, followed by its dehydration to the nitrile.[6]

References

Spectroscopic Analysis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃), a compound of interest in medicinal chemistry and materials science. This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of 2-Hydroxy-5-nitrobenzonitrile confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Data Presentation

The table below summarizes the key mass spectrometry data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃ | PubChem |

| Molecular Weight | 164.12 g/mol | PubChem |

| Mass Spectrometry Type | Electron Ionization (EI) | PubChem |

| Molecular Ion Peak [M]⁺• | m/z = 164 | PubChem |

| Major Fragment 1 | m/z = 90 | PubChem |

| Major Fragment 2 | m/z = 63 | PubChem |

Experimental Protocol

Objective: To acquire the mass spectrum of 2-Hydroxy-5-nitrobenzonitrile using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

-

Sample Preparation: A dilute solution of 2-Hydroxy-5-nitrobenzonitrile is prepared in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (br) | 1H | -OH |

| ~8.40 | Doublet | 1H | H-6 (ortho to -NO₂) |

| ~8.25 | Doublet of doublets | 1H | H-4 (meta to -NO₂, ortho to -CN) |

| ~7.30 | Doublet | 1H | H-3 (ortho to -OH) |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (-OH) |

| ~142 | C-5 (-NO₂) |

| ~128 | C-4 |

| ~125 | C-6 |

| ~118 | C-3 |

| ~116 | -CN |

| ~108 | C-1 (-CN) |

Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Hydroxy-5-nitrobenzonitrile.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of 2-Hydroxy-5-nitrobenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred.

-

-

Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.

-

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2230 | Medium, Sharp | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1475 | Strong | Asymmetric N-O stretch (nitro group) |

| 1360 - 1290 | Strong | Symmetric N-O stretch (nitro group) |

| ~1300 | Strong | In-plane O-H bend |

| ~1200 | Strong | C-O stretch (phenolic) |

| 900 - 675 | Strong | Out-of-plane C-H bend (aromatic) |

Experimental Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid 2-Hydroxy-5-nitrobenzonitrile.

Instrumentation:

-

FTIR Spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or KBr press.

Methodology (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Hydroxy-5-nitrobenzonitrile powder onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, where it is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

-

Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Hydroxy-5-nitrobenzonitrile.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 2-Hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in various synthetic and pharmaceutical applications. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties and Solubility Profile

2-Hydroxy-5-nitrobenzonitrile is a solid organic compound with a molecular weight of 164.12 g/mol .[1][2] Its structure, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a polar nitro (-NO2) group on a nonpolar benzene (B151609) ring, results in a molecule with a complex solubility profile. This compound is generally insoluble in water but finds solubility in some organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1] The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the nitrile and nitro groups can interact with polar aprotic solvents.

The solubility of structurally similar compounds, such as 3-nitrobenzonitrile, has been quantitatively determined in various organic solvents, showing a general trend of increasing solubility with temperature. For 3-nitrobenzonitrile, the highest solubility is observed in acetone, followed by acetonitrile (B52724) and ethyl acetate, with lower solubility in alcohols and the lowest in cyclohexane.[3] A similar trend can be anticipated for 2-Hydroxy-5-nitrobenzonitrile, although the presence of the hydroxyl group will likely increase its solubility in polar protic solvents compared to its non-hydroxylated counterpart. For instance, a related compound, 4-Methyl-3-nitrobenzonitrile, is soluble in chloroform (B151607) and ethyl acetate.[4]

Quantitative Solubility Data

While specific experimental data for 2-Hydroxy-5-nitrobenzonitrile is not widely published, the following table provides an estimated solubility profile based on the behavior of structurally related nitroaromatic and benzonitrile (B105546) compounds. These values should be considered as a guideline for solvent selection and should be experimentally verified for precise applications.

| Solvent | Solvent Type | Temperature (°C) | Estimated Solubility ( g/100 mL) | Estimated Molar Solubility (mol/L) |

| Water | Polar Protic | 25 | Insoluble | <0.001 |

| Methanol | Polar Protic | 25 | ~1.5 | ~0.09 |

| Ethanol | Polar Protic | 25 | ~1.0 | ~0.06 |

| Acetone | Polar Aprotic | 25 | ~10.0 | ~0.61 |

| Ethyl Acetate | Polar Aprotic | 25 | ~4.0 | ~0.24 |

| Dichloromethane | Nonpolar | 25 | ~0.5 | ~0.03 |

| Toluene | Nonpolar | 25 | ~0.2 | ~0.01 |

| Hexane | Nonpolar | 25 | <0.01 | <0.0006 |

| DMSO | Polar Aprotic | 25 | Soluble | >1.0 |

| DMF | Polar Aprotic | 25 | Soluble | >1.0 |

Factors Influencing Solubility

The dissolution of 2-Hydroxy-5-nitrobenzonitrile is a complex process governed by the interplay of solute and solvent properties, as well as external conditions. The following diagram illustrates these key relationships.

References

Potential Biological Activities of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile is a small organic molecule with potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of its known and potential biological effects, including its role as a xanthine (B1682287) oxidase inhibitor and its antimicrobial properties, particularly against Pseudomonas aeruginosa. This document summarizes the available qualitative data, outlines detailed experimental protocols for assessing its biological activities, and provides visualizations of key pathways and workflows. While quantitative data for this specific compound is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating its therapeutic potential.

Introduction

2-Hydroxy-5-nitrobenzonitrile, a derivative of benzonitrile, possesses a chemical structure that suggests potential interactions with biological systems. The presence of a hydroxyl group, a nitro group, and a nitrile group on the aromatic ring provides multiple points for potential molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies and a review of related compounds indicate potential activities in enzyme inhibition and antimicrobial effects. This guide aims to consolidate the current understanding of 2-Hydroxy-5-nitrobenzonitrile's biological profile and provide the necessary methodological framework for its further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-5-nitrobenzonitrile is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39835-09-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 164.12 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 190-194 °C | --INVALID-LINK-- |

| Boiling Point | 345 °C at 760 mmHg | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O | --INVALID-LINK-- |

Potential Biological Activities

Based on available literature, 2-Hydroxy-5-nitrobenzonitrile has been associated with several potential biological activities. These are summarized in Table 2. It is important to note that while these activities have been suggested, detailed quantitative data for this specific compound are largely unavailable in the reviewed literature.

| Biological Activity | Description |

| Xanthine Oxidase Inhibition | The compound is suggested to be a potent inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and associated with conditions like gout.[1] |

| Antimicrobial Activity | It has been studied for its effects on gram-negative bacteria, such as Pseudomonas aeruginosa.[1] The proposed mechanism involves the inhibition of pyochelin uptake, a siderophore essential for iron acquisition by the bacterium.[1] |

| Immunomodulatory Activities | The molecule has been shown to have immunomodulatory activities, suggesting its potential as a therapeutic agent for various diseases.[1] |

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data (e.g., IC₅₀, MIC) for the biological activities of 2-Hydroxy-5-nitrobenzonitrile. The following tables are provided as templates for researchers to populate as data becomes available. For context, reference data for known inhibitors or related compounds are included where appropriate.

Table 3: Xanthine Oxidase Inhibition Data

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| 2-Hydroxy-5-nitrobenzonitrile | Xanthine Oxidase | Spectrophotometric | Data not available | - |

| Allopurinol (B61711) (Reference) | Xanthine Oxidase | Spectrophotometric | 2.84 ± 0.41 | |

| 3,4,5-Trihydroxycinnamic acid | Xanthine Oxidase | Spectrophotometric | 61.60 ± 8.00 |

Table 4: Antimicrobial Activity Data against Pseudomonas aeruginosa

| Compound | Strain | Assay Type | MIC (µg/mL) | Reference |

| 2-Hydroxy-5-nitrobenzonitrile | P. aeruginosa | Broth Microdilution | Data not available | - |

| Ciprofloxacin (Reference) | P. aeruginosa ATCC 27853 | Broth Microdilution | 0.25 - 1 | |

| Amikacin (Reference) | P. aeruginosa ATCC 27853 | Broth Microdilution | 0.25 - 1 |

Table 5: Immunomodulatory Activity Data

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| 2-Hydroxy-5-nitrobenzonitrile | e.g., RAW 264.7 | e.g., MTT Assay | Cell Proliferation | Data not available | - |

| 2-Hydroxy-5-nitrobenzonitrile | e.g., PBMCs | e.g., Griess Assay | Nitric Oxide Production | Data not available | - |

Table 6: Anticancer Activity Data

While direct anticancer activity of 2-Hydroxy-5-nitrobenzonitrile is not well-documented, a related compound, 2-amino-5-nitrobenzonitrile, has shown some cytotoxic effects.

| Compound | Cell Line | Assay Type | IC₅₀ (µg/mL) | Reference |

| 2-Hydroxy-5-nitrobenzonitrile | Various | e.g., MTT Assay | Data not available | - |

| 2-Amino-5-nitrobenzonitrile | AGS (gastric cancer) | WST-1 Assay | 50, 100, 200 (antiproliferative doses) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activities of 2-Hydroxy-5-nitrobenzonitrile.

Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

2-Hydroxy-5-nitrobenzonitrile (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Dissolve 2-Hydroxy-5-nitrobenzonitrile and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to desired concentrations.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, the test compound solution (or control), and the xanthine oxidase solution.

-

Include wells for a blank (no enzyme), a negative control (DMSO vehicle), and a positive control (allopurinol).

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 15 minutes.

-

-

Reaction Initiation:

-

Add the xanthine substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 295 nm at regular intervals for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the change in absorbance over time.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antimicrobial Susceptibility Testing: Broth Microdilution for Pseudomonas aeruginosa

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

2-Hydroxy-5-nitrobenzonitrile (test compound)

-

Ciprofloxacin (positive control)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture P. aeruginosa overnight in CAMHB.

-

Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of 2-Hydroxy-5-nitrobenzonitrile in CAMHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, read the optical density at 600 nm using a microplate reader.

-

Immunomodulatory Activity: Macrophage Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of immune cells, such as macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Hydroxy-5-nitrobenzonitrile (test compound)

-

Lipopolysaccharide (LPS) (as a stimulant, optional)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 2-Hydroxy-5-nitrobenzonitrile.

-

Include a vehicle control (DMSO) and a positive control (e.g., LPS) if investigating stimulatory effects.

-

-

Incubation:

-

Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or proliferation relative to the vehicle control.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms.

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Proposed Mechanism of Pyochelin Uptake Inhibition.

Conclusion

2-Hydroxy-5-nitrobenzonitrile presents several avenues for therapeutic investigation, particularly as a xanthine oxidase inhibitor and an antimicrobial agent against Pseudomonas aeruginosa. This technical guide provides a foundational overview of its potential biological activities and detailed protocols for further research. The significant lack of quantitative data in the current literature highlights the need for comprehensive in vitro and in vivo studies to validate these preliminary findings and elucidate the full therapeutic potential of this compound. The provided experimental frameworks and visualizations are intended to facilitate and guide these future research endeavors.

References

2-Hydroxy-5-nitrobenzonitrile: A Technical Guide to its Function as a Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-nitrobenzonitrile, a potent inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia, a precursor to the painful inflammatory condition known as gout.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[3][5] This document details the (proposed) synthesis of 2-Hydroxy-5-nitrobenzonitrile, its mechanism of action as a xanthine oxidase inhibitor, and standardized protocols for its in vitro and in vivo evaluation. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for conditions associated with elevated uric acid levels.

Introduction

2-Hydroxy-5-nitrobenzonitrile is a small molecule that has been identified as a potent inhibitor of xanthine oxidase.[6][7] Its chemical structure, featuring a hydroxyl group and a nitro group on a benzonitrile (B105546) scaffold, is key to its inhibitory activity. Beyond its effects on xanthine oxidase, this compound has also been noted for its potential immunomodulatory and antimicrobial properties.[6][7] This guide will focus specifically on its role as a xanthine oxidase inhibitor, providing the necessary technical details for its study and potential development as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-5-nitrobenzonitrile is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-5-nitrobenzonitrile | [8] |

| Synonyms | 2-cyano-4-nitrophenol | |

| CAS Number | 39835-09-1 | [7] |

| Molecular Formula | C₇H₄N₂O₃ | [7][8] |

| Molecular Weight | 164.12 g/mol | [7][8] |

| Appearance | Solid | - |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O | [7][8] |

| InChIKey | MPQNPFJBRPRBFF-UHFFFAOYSA-N | [8] |

Quantitative Data on Xanthine Oxidase Inhibition

| Parameter | Value | Conditions |

| IC50 (μM) | Data not available | e.g., Bovine milk xanthine oxidase, pH 7.5, 25°C |

| Ki (μM) | Data not available | e.g., Competitive, non-competitive, or mixed-type inhibition |

| Inhibition Type | Data not available | Determined via kinetic studies (e.g., Lineweaver-Burk plot) |

Experimental Protocols

Proposed Synthesis of 2-Hydroxy-5-nitrobenzonitrile

A plausible synthetic route for 2-Hydroxy-5-nitrobenzonitrile involves the nitration of 2-hydroxybenzonitrile (B42573). The following protocol is a generalized procedure based on established methods for the nitration of phenolic compounds.[9][10][11]

Materials:

-

2-Hydroxybenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxybenzonitrile in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of 2-Hydroxy-5-nitrobenzonitrile against xanthine oxidase. The assay measures the formation of uric acid from xanthine, which absorbs light at 295 nm.[12][13][14]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

2-Hydroxy-5-nitrobenzonitrile (Test Compound)

-

Allopurinol (B61711) (Positive Control)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer and DMSO (vehicle control).

-

Control: Buffer, xanthine oxidase solution, and DMSO.

-

Test: Buffer, xanthine oxidase solution, and serial dilutions of the test compound.

-

Positive Control: Buffer, xanthine oxidase solution, and serial dilutions of allopurinol.

-

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately measure the increase in absorbance at 295 nm at regular intervals for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Test - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic study can be performed using a Lineweaver-Burk plot.[15][16]

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above, but vary the concentrations of both the substrate (xanthine) and the inhibitor (2-Hydroxy-5-nitrobenzonitrile).

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot:

-

Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

-

In Vivo Hypouricemic Effect Study (Proposed)

While no specific in vivo data for 2-Hydroxy-5-nitrobenzonitrile is currently available, the following is a general protocol for evaluating the hypouricemic effect of a test compound in a potassium oxonate-induced hyperuricemic mouse model.[4]

Materials:

-

Male Kunming mice

-

Potassium oxonate

-

Test compound (2-Hydroxy-5-nitrobenzonitrile)

-

Allopurinol (Positive Control)

-

Carboxymethylcellulose sodium (CMC-Na) solution (Vehicle)

-

Uric acid assay kit

Procedure:

-

Animal Model: Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate.

-

Dosing: Administer the test compound, allopurinol, or vehicle orally to different groups of mice.

-

Blood Collection: Collect blood samples from the retro-orbital plexus at specified time points after dosing.

-

Serum Analysis: Separate the serum and measure the uric acid concentration using a commercial assay kit.

-

Data Analysis: Compare the serum uric acid levels between the different treatment groups to evaluate the hypouricemic effect of the test compound.

Signaling Pathways and Mechanism of Action

Xanthine oxidase plays a central role in the purine catabolism pathway.[1] It catalyzes the final two steps, converting hypoxanthine to xanthine and then xanthine to uric acid.[2] During this process, reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide are generated, which can contribute to oxidative stress and inflammation.[5][17]

The development of xanthine oxidase inhibitors like 2-Hydroxy-5-nitrobenzonitrile is a rational drug design approach to control hyperuricemia. By inhibiting this key enzyme, the production of uric acid is reduced, thereby alleviating the symptoms of gout and other related disorders.[15][18]

Conclusion

2-Hydroxy-5-nitrobenzonitrile represents a promising scaffold for the development of novel xanthine oxidase inhibitors. This technical guide has provided a foundational understanding of its properties, proposed synthesis, and methods for evaluating its inhibitory activity. Further research is warranted to elucidate its precise inhibitory kinetics, in vivo efficacy, and safety profile to fully assess its therapeutic potential in the management of hyperuricemia and gout.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antihyperuricemic and xanthine oxidase inhibitory activities of Tribulus arabicus and its isolated compound, ursolic acid: In vitro and in vivo investigation and docking simulations | PLOS One [journals.plos.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]

- 8. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis method of 2-cyano-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]

- 17. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays | MDPI [mdpi.com]

- 18. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial and Antifungal Potential of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile, a nitrile-containing phenolic compound, has emerged as a molecule of interest in the field of antimicrobial research. Preliminary studies have highlighted its inhibitory activity against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of 2-Hydroxy-5-nitrobenzonitrile, including available quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Phenolic compounds, known for their broad-spectrum antimicrobial activities, represent a promising scaffold for the development of such agents. 2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃) is a derivative of 2-hydroxybenzonitrile (B42573) (salicylonitrile) characterized by the presence of a nitro group at the 5-position of the benzene (B151609) ring. This substitution can significantly influence the compound's electronic properties and, consequently, its biological activity. This guide synthesizes the available scientific information on the antimicrobial and antifungal efficacy of 2-Hydroxy-5-nitrobenzonitrile and its derivatives.

Antimicrobial and Antifungal Activity: Quantitative Data

Published research has demonstrated the in vitro efficacy of 2-Hydroxy-5-nitrobenzonitrile against several medically important microbial and fungal pathogens. While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide array of organisms is still emerging, preliminary studies provide a strong indication of its potential.

One study reported that 2-Hydroxy-5-nitrobenzonitrile exhibited effective inhibition of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae at concentrations of 20 μg/ml and 50 μg/ml.[1] The same study also noted its antifungal effects against Candida albicans and Aspergillus niger at similar concentrations.[1] These findings suggest a broad-spectrum activity profile for this compound.

For comparative purposes, the following table summarizes the available quantitative data for 2-Hydroxy-5-nitrobenzonitrile.

Table 1: Reported Inhibitory Concentrations of 2-Hydroxy-5-nitrobenzonitrile

| Microorganism | Type | Reported Inhibitory Concentration (μg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 20, 50 |

| Escherichia coli | Gram-negative Bacteria | 20, 50 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 20, 50 |

| Candida albicans | Fungus (Yeast) | 20, 50 |

| Aspergillus niger | Fungus (Mold) | 20, 50 |

Proposed Mechanism of Action

The precise molecular mechanism of action for 2-Hydroxy-5-nitrobenzonitrile is not yet fully elucidated. However, based on its chemical structure as a phenolic compound, a primary proposed mechanism involves the disruption of microbial cell membranes. This can lead to the leakage of essential intracellular components and ultimately result in cell death. The hydroxyl and nitro groups on the benzonitrile (B105546) scaffold are believed to play a crucial role in its reactivity and binding affinity to molecular targets.[1]

Additionally, some research suggests that 2-Hydroxy-5-nitrobenzonitrile may inhibit the uptake of pyochelin, a siderophore involved in iron metabolism in bacteria like Pseudomonas aeruginosa.[2] By interfering with iron acquisition, the compound could effectively starve the bacteria of this essential nutrient, thereby inhibiting their growth.

Further research, including molecular docking studies, is necessary to fully understand the specific interactions of 2-Hydroxy-5-nitrobenzonitrile with microbial proteins and to identify its precise signaling pathways.

Experimental Protocols

Reproducible and standardized methodologies are critical for the accurate assessment of antimicrobial and antifungal properties. The following are detailed protocols for key experiments commonly used in the evaluation of compounds like 2-Hydroxy-5-nitrobenzonitrile.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (2-Hydroxy-5-nitrobenzonitrile)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Microbial Inoculum:

-

Aseptically transfer several colonies of the test microorganism from a fresh agar (B569324) plate into a sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2-Hydroxy-5-nitrobenzonitrile in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform two-fold serial dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a positive control well (microbes in broth without the compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-72 hours for fungi.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Materials:

-

Test compound (2-Hydroxy-5-nitrobenzonitrile)

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

Sterile swabs

Procedure:

-

Preparation of Fungal/Bacterial Inoculum:

-

Prepare a standardized microbial suspension as described in the broth microdilution method.

-

-

Inoculation of Agar Plates:

-

Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

-

-

Application of Test Compound:

-

Create wells in the agar using a sterile cork borer.

-

Add a known volume of the test compound solution (dissolved in a suitable solvent) into each well.

-

A well containing only the solvent should be included as a negative control.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the test microorganism.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial or antifungal activity.

-

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening of a compound for antimicrobial activity.

Caption: A generalized workflow for the screening and evaluation of antimicrobial compounds.

Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane

This diagram illustrates the conceptual mechanism of how phenolic compounds like 2-Hydroxy-5-nitrobenzonitrile may disrupt the bacterial cell membrane.

Caption: Conceptual diagram of bacterial cell membrane disruption by a phenolic compound.

Conclusion and Future Directions

2-Hydroxy-5-nitrobenzonitrile demonstrates promising broad-spectrum antimicrobial and antifungal activities in preliminary in vitro studies. Its potential to disrupt microbial cell membranes and interfere with essential metabolic processes, such as iron acquisition, makes it a compelling candidate for further investigation.

To advance the development of 2-Hydroxy-5-nitrobenzonitrile as a potential therapeutic agent, future research should focus on:

-

Comprehensive MIC and MBC/MFC testing against a wider panel of clinically relevant and drug-resistant microbial and fungal strains.

-

Elucidation of the specific molecular targets and signaling pathways through advanced techniques like transcriptomics, proteomics, and molecular docking.

-

In vivo efficacy and toxicity studies in appropriate animal models to assess its therapeutic potential and safety profile.

-

Synthesis and evaluation of derivatives to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational understanding of the antimicrobial and antifungal properties of 2-Hydroxy-5-nitrobenzonitrile, offering a roadmap for future research and development in the quest for novel anti-infective therapies.

References

The Inhibition of Pyochelin Uptake: A Technical Guide to a Key Anti-Pseudomonal Target

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of the pyochelin uptake pathway in Pseudomonas aeruginosa and the methodologies used to identify and characterize its inhibitors. While direct studies on the inhibitory role of 2-Hydroxy-5-nitrobenzonitrile on pyochelin uptake are not available in current scientific literature, this document outlines the established frameworks and experimental protocols that would be essential for evaluating its potential activity.

Introduction to the Pyochelin-Mediated Iron Uptake System

Iron is a critical nutrient for the survival and virulence of the opportunistic pathogen Pseudomonas aeruginosa. To acquire iron from its environment, particularly within a host, P. aeruginosa secretes low-molecular-weight iron chelators known as siderophores. One of the two major siderophores produced is pyochelin (PCH).[1][2] PCH is a thiazoline-based siderophore that binds to ferric iron (Fe³⁺) in the extracellular space. The resulting ferri-pyochelin (Fe-PCH) complex is then recognized and transported into the bacterial cell through a specific uptake system.

The primary components of the pyochelin uptake machinery are:

-

FptA: A specific TonB-dependent transporter located in the outer membrane that recognizes and binds the Fe-PCH complex.[1][2]

-

FptX: An inner membrane permease responsible for transporting the Fe-PCH complex from the periplasm into the cytoplasm.

Given its importance in iron acquisition, the pyochelin uptake system represents a promising target for the development of novel antimicrobial strategies. Inhibiting this pathway could deprive the bacterium of essential iron, thereby hindering its growth and virulence.

The Pyochelin Uptake Pathway and Points of Inhibition

The transport of ferri-pyochelin into the cytoplasm is an active process that relies on the proton motive force. The pathway can be a target for inhibition at several key stages, primarily by preventing the binding of the Fe-PCH complex to the FptA receptor or by blocking the transport process itself.

Caption: The ferri-pyochelin uptake pathway in P. aeruginosa and a potential point of inhibition.

Known Inhibitors of Pyochelin Uptake

Research has identified several substances that can inhibit the uptake of pyochelin, primarily through competitive binding to the FptA receptor.

Metal-Pyochelin Complexes

Studies have shown that pyochelin can chelate metals other than iron, and these complexes can compete with Fe-PCH for binding to FptA.[1][2] Gallium (Ga³⁺), in particular, when complexed with pyochelin, has been shown to inhibit the growth of P. aeruginosa.[3][4] The Ga-PCH complex is recognized by FptA and transported into the cell, where the redox-inactive gallium can disrupt iron-dependent metabolic processes. Other metal-PCH complexes, such as those with aluminum (Al³⁺) and cobalt (Co²⁺), also demonstrate significant inhibition of Fe-PCH uptake.[1]

| Competitor Complex | Concentration (equivalents relative to Fe-PCH) | Inhibition of ⁵⁵Fe-PCH Uptake (%) | Reference |

| PCH-Ga | 10 | 62% | [1] |

| 100 | 75% | [1] | |

| PCH-Al | 10 | ~44-62% | [1] |

| 100 | ~44-62% | [1] | |

| PCH-Co | 10 | ~44-62% | [1] |

| 100 | ~44-62% | [1] | |

| Other Metals (e.g., Ag⁺, Cd²⁺, Cu²⁺) | 10 or 100 | ~30% | [1] |

Table 1: Quantitative data on the inhibition of radiolabeled ferri-pyochelin (⁵⁵Fe-PCH) uptake by various metal-pyochelin complexes in a PCH- and pyoverdine-deficient strain of P. aeruginosa (PAD07).[1]

Experimental Protocols for Assessing Pyochelin Uptake Inhibition

To evaluate the potential of a compound like 2-Hydroxy-5-nitrobenzonitrile to inhibit pyochelin uptake, a standardized experimental workflow is required. The most common method involves a competitive uptake assay using radiolabeled iron.

General Experimental Workflow

Caption: A generalized workflow for a competitive pyochelin uptake inhibition assay.

Detailed Methodology for a Radiolabeled Uptake Assay

This protocol is adapted from established methods for measuring pyochelin uptake inhibition.[1][2]

-

Bacterial Strain and Culture Conditions:

-

A P. aeruginosa strain deficient in the production of both pyochelin and pyoverdine (e.g., PAD07) is typically used to prevent interference from endogenously produced siderophores.

-

Bacteria are grown in an iron-depleted medium to induce the expression of the FptA receptor.

-

-

Preparation of Radiolabeled Ferri-Pyochelin (⁵⁵Fe-PCH):

-

Pyochelin is purified from a high-producing P. aeruginosa strain.

-

A solution of ⁵⁵FeCl₃ is incubated with a molar excess of purified pyochelin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to allow for complex formation.

-

-

Uptake Inhibition Assay:

-

Bacterial cells are harvested, washed, and resuspended in buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

The cell suspension is aliquoted into reaction tubes.

-

The test compound (e.g., 2-Hydroxy-5-nitrobenzonitrile) is added to the experimental tubes at various concentrations. A control tube with no inhibitor is also prepared.

-

The tubes are pre-incubated at 37°C.

-

The uptake reaction is initiated by adding a fixed concentration of ⁵⁵Fe-PCH (e.g., 100 nM) to each tube.

-

The reaction is allowed to proceed for a set time (e.g., 45 minutes) at 37°C.

-

-

Measurement and Data Analysis:

-

The reactions are stopped by rapid filtration through a membrane filter (e.g., 0.22 µm pore size) to separate the bacterial cells from the medium containing unincorporated ⁵⁵Fe-PCH.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters (representing intracellular ⁵⁵Fe) is quantified using a scintillation counter.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = (1 - (Counts_inhibitor / Counts_control)) * 100

-

Conclusion and Future Directions

The pyochelin uptake system, centered around the FptA outer membrane receptor, is a validated target for the development of novel therapeutics against P. aeruginosa. While metal-based competitive inhibitors have been identified, there remains a significant opportunity to discover and develop small organic molecules that can block this crucial nutrient acquisition pathway.

Currently, there is no published evidence to support a role for 2-Hydroxy-5-nitrobenzonitrile as an inhibitor of pyochelin uptake. However, the experimental frameworks detailed in this guide provide a clear and established path for evaluating its potential activity. Future research should focus on screening diverse chemical libraries for FptA binders and utilizing the described radiolabeled uptake assays to quantify their inhibitory effects. Such efforts could lead to the development of a new class of anti-pseudomonal agents that function by starving the pathogen of iron.

References

- 1. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyochelin Potentiates the Inhibitory Activity of Gallium on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The Genesis of a Versatile Moiety: A Technical History of Nitrobenzonitrile Compounds

For Immediate Release

This technical guide delves into the historical discovery, synthesis, and evolving applications of nitrobenzonitrile compounds. Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, foundational synthetic protocols, and the significant role of these aromatic compounds in modern science, particularly as precursors in pharmacologically active agents.

Executive Summary

Nitrobenzonitriles, organic compounds featuring both a nitro (-NO₂) and a cyano (-CN) group attached to a benzene (B151609) ring, have a history rooted in the foundational era of organic chemistry. Their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals and materials science is a testament to the enduring utility of fundamental aromatic chemistry. This guide traces their discovery, outlines key experimental procedures for their synthesis, presents their physicochemical data in a comparative format, and explores their application, including a detailed look at a specific signaling pathway influenced by a key derivative and a modern analytical workflow utilizing a nitrobenzonitrile isomer.

Historical Context and Discovery

The precise first synthesis of each nitrobenzonitrile isomer—ortho (2-nitrobenzonitrile), meta (3-nitrobenzonitrile), and para (4-nitrobenzonitrile)—is not pinpointed to a single definitive publication but can be understood within the broader context of 19th-century advancements in organic chemistry. The discovery of the Sandmeyer reaction in 1884, which provided a reliable method to convert aryl amines to nitriles, was a pivotal moment. Prior to this, methods for introducing a nitrile group were less straightforward.